N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-((3R,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as Compound A) is a pivotal intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis and other autoimmune disorders . Its structure features:
- A 7H-pyrrolo[2,3-d]pyrimidine core.
- A stereospecific (3R,4S)-configured piperidine ring with a 4-methyl and 1-benzyl substituent.
- An N-methyl group on the pyrrolopyrimidine amine.
Compound A has demonstrated in vitro anticancer activity against human skin cancer cell lines (A431, SK23, HME1), with IC₅₀ values ranging from 2.5–5.0 µM . Its synthesis involves debenzylation of a tosylated precursor under hydrogenation conditions, achieving yields >90% in optimized protocols .
Properties
Molecular Formula |
C20H25N5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18-/m0/s1 |
InChI Key |
UMWNXPTXDOVDFE-YJBOKZPZSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Intermediate
- Starting from 1-benzyl-3-methylamino-4-methyl-pyridinium bromide, reduction is achieved using sodium borohydride in ethanol at temperatures below 30°C over 16 hours.
- The reaction mixture is acidified with hydrochloric acid, concentrated, and extracted with dichloromethane to isolate the crude product.
- Crystallization from ethanol and HCl yields the (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine with about 70% yield and high stereochemical purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride, ethanol, <30°C, 16 h | Piperidine intermediate formed |
| Acidification | 2M HCl in ethanol, precipitation | Crystalline hydrochloride salt |
Coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- The piperidine intermediate is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable base such as potassium carbonate or triethylamine.
- Solvents employed include polar aprotic solvents like dimethylformamide or ethers such as tetrahydrofuran.
- Reaction temperatures range from room temperature to reflux (60-120°C) depending on solvent and scale, typically for 1 to 6 hours.
- This step forms the N-methyl-N-(1-benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate.
Debenzylation (Removal of Benzyl Protecting Group)
- The benzyl group on the piperidine nitrogen is removed via catalytic hydrogenation using palladium hydroxide on carbon (Pearlman’s catalyst) under hydrogen atmosphere (50 psi) at room temperature for 48 hours.
- Alternative debenzylation agents include Pd/C, Pd(OH)2/C, Raney Nickel, or palladium acetate, often in ethanol or other alcohol solvents.
- This step yields the free amine N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
| Debenzylation Conditions | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Pd(OH)2/C (20%), 50 psi H2 | Ethanol | 20-25°C | 48 hrs | ~90% |
Resolution of Stereoisomers
Final Functionalization
- The free amine compound is reacted with 2-cyanoacetyl derivatives in the presence of a suitable base (e.g., sodium hydroxide, potassium carbonate) in solvents like ethanol, dimethylformamide, or acetone.
- The reaction proceeds under reflux for several hours to form the final β-oxo-1-piperidine propanenitrile derivative.
- The product is then purified by crystallization or chromatography and converted to pharmaceutically acceptable salts such as citrate or hydrochloride for enhanced stability and solubility.
Reaction Conditions and Parameters Table
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Reduction of pyridinium salt | NaBH4 (3 eq) | Ethanol | <30°C | 16 h | Controlled to avoid over-reduction |
| Coupling with pyrimidine core | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base | DMF, THF, or ethanol | RT to reflux | 1-6 h | Base: K2CO3, Et3N |
| Debenzylation | Pd(OH)2/C, H2 (50 psi) | Ethanol | RT (20-25°C) | 48 h | Avoids over-reduction impurities |
| Resolution | Chiral acid (e.g., di-p-toluoyl-L-tartaric acid) | Ethanol, water mixtures | RT | Several hours | Stereoselective isolation |
| Final acylation | 2-cyanoacetyl derivative, base | Ethanol, acetone, DMF | Reflux | Several hours | Followed by salt formation |
Purity and Impurity Control
- The debenzylation step is carefully controlled at room temperature to limit formation of dihydro impurities to less than 0.15%.
- Diastereomeric impurities are minimized by chiral resolution and purification, with final products showing less than 0.1% diastereomer content.
- Analytical techniques such as HPLC with UV detection (210 nm) and chiral chromatography are employed for quality control.
Summary of Key Patents and Literature Sources
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step reactions involving alkylation, coupling, and deprotection.
Key Steps
Functional Group Reactivity
The compound’s reactivity is influenced by its pyrrolopyrimidine ring, tertiary amine, and benzyl-protected piperidine.
Reaction Types
-
Nucleophilic Substitution :
The 4-chloro group in pyrrolopyrimidine intermediates reacts with amines under basic conditions (e.g., NaOH, reflux) to form C–N bonds . -
Hydrogenolysis :
Benzyl groups are removed catalytically using Pd(OH)₂/C under H₂ pressure, critical for deprotection . -
Acid-Base Reactions :
The tertiary amine participates in salt formation (e.g., citrate salts for crystallization) .
Alkylation Mechanism
-
Step 1 : Activation of methyl 3-chloro-3-oxopropanoate in methanol generates an electrophilic species.
-
Step 2 : Nucleophilic attack by the piperidine amine forms a covalent bond, yielding the alkylated product .
Chiral Resolution
-
The (3R,4S) stereoisomer is isolated using chiral acids (e.g., L-tartaric acid), exploiting differences in solubility between diastereomeric salts .
Reaction Optimization
Critical parameters for high yield and purity include:
-
Temperature : Reactions often proceed at reflux (e.g., chloroform at 60–80°C) .
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency .
-
Catalyst Loading : 20% Pd(OH)₂/C ensures efficient debenzylation without over-reduction .
Degradation Pathways
-
Hydrolytic Degradation : Exposure to aqueous acids/bases cleaves the pyrrolopyrimidine ring .
-
Oxidative Degradation : Susceptible to oxidation at the pyrrole nitrogen under strong oxidizing conditions .
Example Transformation
| Starting Material | Reagents/Conditions | Product | Use Case |
|---|---|---|---|
| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)... | HATU, DIPEA, DMF (–10°C to 10°C) | Cyclopropanecarbonitrile derivative | JAK3 inhibitor synthesis |
Structural Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 75–77°C | DSC |
| pKa | 13.36 ± 0.50 | Computational modeling |
| Solubility | >10 mg/mL in DMSO | Experimental data |
Patented Methods
Scientific Research Applications
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications :
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which can be used in the treatment of various cancers. It has shown promising results in inhibiting epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA).
Biology: The compound is used in biological studies to understand its effects on cell cycle regulation and apoptosis. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Chemistry: Researchers use this compound to study its chemical properties and reactions, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets . The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases such as EGFR and AURKA. This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound induces apoptosis by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Substituents
Compounds in and share the pyrrolo[2,3-d]pyrimidine scaffold but differ in N4-substituents. Key examples include:
Comparison with Compound A :
- Compound A (C₂₂H₂₆N₆, MW = 398.49 g/mol) has a bulkier piperidine-benzyl group, reducing aqueous solubility but improving target binding via steric and hydrophobic interactions.
- Halogenated analogs (e.g., 10 , 11 ) exhibit higher molecular polarizability, favoring interactions with charged kinase domains.
Piperidine-Modified Analogs
and highlight piperidine-ring modifications:
Comparison with Compound A :
- Dichlorobenzyl derivatives (e.g., 11 ) show higher potency due to halogen-mediated hydrophobic interactions.
Cyclobutyl and Sulfonamide Derivatives
and describe cyclobutyl-sulfonamide hybrids:
Comparison with Compound A :
- Sulfonamide groups in 21 and 43 enhance solubility and metabolic stability compared to Compound A ’s benzyl group, which is prone to oxidative metabolism .
Biological Activity
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C20H25N5
- Molecular Weight : 335.45 g/mol
- CAS Number : 477600-73-0
The compound is believed to exert its biological effects through inhibition of specific kinases, particularly those involved in cell signaling pathways that regulate cell proliferation and survival. Notably, it has shown activity against the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer biology.
In Vitro Studies
Recent studies have highlighted the compound's inhibitory effects on various kinases:
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-(3R,4S) | PI3Kδ | 0.47 | High |
| N-(3R,4S) | PI3Kα | 2.35 | Moderate |
These results indicate that this compound exhibits potent inhibitory activity against the PI3Kδ isoform with a favorable selectivity profile compared to PI3Kα .
Case Studies
-
B Cell Proliferation Inhibition :
- In a study evaluating the effects on B lymphocytes, the compound demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 20 nM. This suggests its potential utility in treating diseases characterized by abnormal B cell proliferation, such as certain lymphomas.
- Metabolic Stability :
Pharmacokinetics
The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics. Studies have shown that it displays good oral bioavailability and appropriate half-life for sustained therapeutic effects.
Q & A
Q. What are the key considerations in optimizing the synthetic route for this compound to ensure stereochemical purity?
- Methodological Answer: Stereochemical purity is critical due to the compound’s (3R,4S) configuration. Key steps include:
- Use of chiral starting materials, such as (R)-3-amino-1-benzylpiperidine, to retain stereochemistry during intermediate synthesis .
- Protecting groups (e.g., N-ethyloxycarbonyl) to prevent racemization during reactions like LAH reduction .
- Diastereomer separation via chromatography or crystallization, as demonstrated in the synthesis of spirocyclic analogs with epimeric centers .
Validation of stereochemistry requires X-ray crystallography or chiral HPLC, as seen in studies of structurally related pyrrolopyrimidines .
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic methods?
- Methodological Answer: A multi-technique approach is recommended:
- 1H/13C NMR : Key proton signals include aromatic protons (δ 7.3–8.3 ppm for benzyl groups) and pyrrolo[2,3-d]pyrimidine NH (δ ~11.8–12.0 ppm). Methyl groups on the piperidine ring appear at δ 1.2–1.5 ppm .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C13H19N5: 245.32) .
- IR Spectroscopy : Absence of unwanted functional groups (e.g., carbonyls) and presence of NH/amine stretches (~3300 cm⁻¹) .
Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve conflicting biological activity data between enantiomers in kinase inhibition assays?
- Methodological Answer: Enantiomer-specific activity discrepancies arise from differential binding to kinase ATP pockets. Strategies include:
- Comparative Assays : Test (3R,4S) vs. (3R,4R) diastereomers (e.g., antitubulin activity in tumor models) to isolate stereochemical effects .
- Co-crystallography : Resolve binding modes using protein-ligand structures (e.g., with kinases like EGFR or Aurora A) .
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., DiscoverX) to identify off-target interactions contributing to contradictory data .
Q. How do modifications to the benzyl or pyrrolo[2,3-d]pyrimidine moieties affect selectivity toward kinase targets?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Benzyl Group : Substitution with electron-withdrawing groups (e.g., nitro) enhances affinity for kinases like VEGFR2 but reduces solubility. Hydrophobic substituents (e.g., 4-chlorophenyl) improve membrane permeability .
- Pyrrolopyrimidine Core : Replacement with pyrazolo[3,4-d]pyrimidine reduces off-target effects on tubulin polymerization while retaining kinase inhibition .
Example Data :
| Modification | Target Kinase (IC50) | Selectivity Index* |
|---|---|---|
| 4-Methoxybenzyl | EGFR: 12 nM | 8.5 |
| 3-Fluorobenzyl | Aurora A: 5 nM | 15.2 |
| *Selectivity Index = IC50 (off-target)/IC50 (primary target). Data adapted from . |
Q. What experimental designs mitigate batch-to-batch variability in biological assays for this compound?
- Methodological Answer: Variability arises from impurities or inconsistent stereochemistry. Mitigation strategies include:
- Strict QC Protocols : Require ≥99% enantiomeric excess (chiral HPLC) and residual solvent analysis (GC-MS) .
- Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., antiproliferative activity in HCT-116 cells) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
Contradictions and Resolutions in Literature
- Synthetic Routes : uses LAH for amine reduction, while employs catalytic hydrogenation. Contradictions in yield/stereopurity may arise from solvent choice (THF vs. MeOH) or temperature. Researchers should optimize based on substrate stability .
- Biological Activity : Some studies report antitubulin activity, while others emphasize kinase inhibition. These discrepancies likely reflect assay conditions (e.g., cell lines, ATP concentrations). Dual-mechanism studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
